2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, more commonly known as Voriconazole, is a synthetic triazole antifungal compound. [] It is classified as a second-generation triazole antifungal agent. [, , , ] Voriconazole is a crucial subject in scientific research, particularly in the fields of pharmaceutical sciences, crystallography, and synthetic organic chemistry. Its research applications focus on improving its physicochemical properties and exploring its interactions with various chemical entities.
Voriconazole can be synthesized through various methods, but one notable approach involves the following steps:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis .
The molecular structure of Voriconazole is characterized by:
The compound's stereochemistry is defined by its (2R,3S) configuration, which is critical for its biological activity. The presence of fluorine substituents enhances its potency against fungal pathogens by increasing membrane permeability and binding affinity .
Voriconazole participates in various chemical reactions primarily related to its mechanism of action against fungi:
Voriconazole acts by inhibiting the enzyme lanosterol 14α-demethylase (part of the cytochrome P450 family), which is essential for ergosterol biosynthesis in fungi. By blocking this enzyme:
The selectivity for fungal cells over human cells is due to the differences in sterol biosynthesis pathways between fungi and mammals.
Voriconazole is primarily used in clinical settings for:
The systematic IUPAC name for the compound is 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. This name delineates the core butan-2-ol backbone substituted at position 2 by a 2,4-difluorophenyl group and a hydroxyl group, at position 3 by a 5-fluoropyrimidin-4-yl group, and at position 1 by a 1H-1,2,4-triazol-1-yl moiety. Crucially, the molecule contains two chiral centers at carbons 2 and 3 of the butanol chain, generating four potential stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S) [1] [4] [8]. Among these, the (2R,3S) configuration is established as the biologically active enantiomer known as Voriconazole (CAS 137234-62-9) [4]. The (2R,3R) diastereomer is documented under CAS 137330-52-0, while the racemic mixture (2R,3S/2S,3R) is designated CAS 188416-29-7 [5] [8]. The stereochemistry critically influences antifungal activity, with the (2R,3S) configuration exhibiting optimal target binding.
Table 1: Stereoisomeric Variants and Identifiers
Stereochemical Configuration | CAS Registry Number | Designation |
---|---|---|
(2R,3S) | 137234-62-9 | Voriconazole (active form) |
(2R,3R) | 137330-52-0 | Diastereomer |
(2S,3R) | 188416-29-7 | Enantiomer of Voriconazole |
Racemate [(2R,3S)+(2S,3R)] | 182230-43-9 | Non-chiral resolution mixture |
The compound's molecular formula is C₁₆H₁₄F₃N₅O, consistently verified across multiple chemical databases and commercial sources [1] [2] [4]. Elemental composition comprises 16 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 5 nitrogen atoms, and 1 oxygen atom. The molecular weight is 349.31 g/mol, calculated as follows:
While direct single-crystal X-ray diffraction data for this compound is absent in the provided sources, its structural analog Voriconazole (2R,3S) is documented to exhibit solid-state polymorphism. Commercial Voriconazole is typically supplied as a crystalline free base, requiring storage at -20°C under inert atmosphere to maintain stability, indicating temperature-sensitive phase transitions or hydrate formation [4]. The presence of multiple hydrogen-bonding donors (hydroxyl) and acceptors (triazole, pyrimidine) suggests extensive intermolecular interactions conducive to polymorphic behavior. No solvates or co-crystals are described in the retrieved data, though the compound's crystallinity underpins purification methods like chiral resolution of racemates [6].
The pharmacological activity of this compound is highly stereospecific, with the (2R,3S) configuration (Voriconazole) demonstrating potent antifungal activity. Its enantiomer (2S,3R) exhibits significantly reduced target affinity, while diastereomers (2R,3R) and (2S,3S) are pharmacologically inert [4] [8]. Industrial-scale isolation of the active enantiomer employs chiral resolution of the racemate (2R,3S/2S,3R) using resolving agents like R-(-)-camphor sulfonic acid, L-(-)-mandelic acid, or L-(-)-tartaric acid [6]. The process achieves enantiomeric excess (ee) exceeding >99.9% with impurity levels <0.1%, critical for pharmaceutical efficacy [6]. Physicochemical differences between stereoisomers include:
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR data provide definitive proof of structure and stereochemistry. Predicted chemical shifts based on PubChem entries and commercial specifications include [5] [8]:
Table 2: Characteristic NMR Assignments
Atomic Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity/Coupling |
---|---|---|---|
Butan-2-ol C-OH | ~4.0 | 75.2 | Singlet |
1,2,4-Triazolyl H-5 | 7.82 | - | Singlet |
1,2,4-Triazolyl H-3 | 8.14 | - | Singlet |
Pyrimidinyl H-6 | 8.53 | 152.1 | Doublet (J=4.2 Hz) |
Butan-2-ol Methyl | 1.49 | 15.7 | Doublet (J=7.0 Hz) |
2,4-Difluorophenyl C-F (ortho) | - | 158.3 | Doublet of doublets |
Fourier-Transform Infrared (FTIR) SpectroscopyKey FTIR absorptions confirm functional groups:
Mass Spectrometry (MS)Electrospray ionization (ESI) mass spectra exhibit characteristic fragments:
The structural identity is further corroborated by Canonical SMILES strings:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7